molecular formula C18H34CoO2+2 B3366823 Oleic acid, cobalt salt CAS No. 14666-94-5

Oleic acid, cobalt salt

Cat. No.: B3366823
CAS No.: 14666-94-5
M. Wt: 341.4 g/mol
InChI Key: IWNMVERPBFAOPL-KVVVOXFISA-N
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Description

Oleic acid, cobalt salt (cobalt oleate) is a coordination compound formed by the reaction of oleic acid (cis-9-octadecenoic acid) with cobalt ions. Structurally, it consists of a cobalt(II) or cobalt(III) center coordinated to the carboxylate groups of oleic acid. This compound is widely utilized as a precursor for synthesizing cobalt oxide nanoparticles (CoO or Co₃O₄) via thermal decomposition or solvothermal methods . Its applications extend to industrial uses, such as a paint drier due to its ability to accelerate the oxidation of unsaturated bonds in coatings .

The synthesis of cobalt oleate typically involves the reaction of cobalt salts (e.g., cobalt chloride or nitrate) with sodium oleate in a solvent medium, followed by purification. The resulting compound exhibits strong metal-carboxylate bonding, as confirmed by FTIR and XPS studies, where oleic acid chemisorbs symmetrically onto cobalt surfaces via Co–O bonds .

Properties

IUPAC Name

cobalt(2+);(Z)-octadec-9-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2.Co/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+2/b10-9-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNMVERPBFAOPL-KVVVOXFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.[Co+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.[Co+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34CoO2+2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecenoic acid (9Z)-, cobalt salt (1:?)
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CAS No.

14666-94-5
Record name 9-Octadecenoic acid (9Z)-, cobalt salt (1:?)
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Record name 9-Octadecenoic acid (9Z)-, cobalt salt (1:?)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oleic acid, cobalt salt
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cobalt oleate can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of cobalt oleate typically involves large-scale synthesis using the polyol process or thermal decomposition methods. These methods allow for the control of particle size and shape, which are crucial for the compound’s applications in catalysis and material science .

Chemical Reactions Analysis

Dissociation in Aqueous Media

Cobalt oleate dissociates in aqueous environments into its ionic components:
Co(Oleate)2Co2++2Oleate\text{Co(Oleate)}_2 \rightarrow \text{Co}^{2+} + 2 \text{Oleate}^-

  • Solubility and Dissociation Extent :

    • Water solubility is extremely low (0.01 mg/L at 20°C), limiting dissociation under neutral conditions .

    • In acidic or biological fluids (e.g., gastric juice, pH 1.5), dissociation is nearly complete, releasing bioavailable Co²⁺ ions .

MediumpHDissociation (%)Source
Artificial gastric juice1.5~100
Artificial serum7.4~46.6

Hydrolysis Resistance

Cobalt oleate lacks hydrolytically reactive functional groups (e.g., leaving groups like halides or esters), rendering it resistant to hydrolysis .

  • Mechanistic Insight :

    • Hydrolysis typically requires nucleophilic substitution at electrophilic sites (e.g., alkyl halides, esters).

    • The cobalt-oleate bond involves stable coordination, preventing nucleophilic attack by water .

Key Computational Evidence :

  • EPI Suite modeling (BIOWIN) confirms no significant hydrolysis pathways under environmental conditions .

Thermal Decomposition

At elevated temperatures (>300°C), cobalt oleate undergoes thermal degradation.

  • Products :

    • Cobalt oxides (e.g., Co₃O₄) and oleic acid derivatives (e.g., CO₂, hydrocarbons) .

  • Mechanism :

    • Decomposition involves cleavage of carboxylate-cobalt bonds, followed by oxidation or pyrolysis of the organic moiety .

PropertyValueSource
Melting Point313.2°C (calculated)
Boiling Point668.2°C (calculated)

Surface Interactions and Adsorption

Cobalt oleate interacts with metallic surfaces (e.g., cobalt nanoparticles) through carboxylate coordination:

  • Adsorption Stages :

    • Rapid initial adsorption : Monodentate binding via one oxygen of the carboxyl group .

    • Dissociation and bidentate bonding : Carboxylic acid dissociates, forming bridging bonds with cobalt atoms .

    • Desorption : Hydrogen atoms from dissociation recombine, leading to H₂ release .

Dynamic Simulation Insights :

  • Ab initio models show hydrogen generation during adsorption/desorption cycles on cobalt clusters .

Biochemical Reactivity

Cobalt ions (Co²⁺) released from dissociation inhibit diiron-oxo enzymes:

  • Targeted Enzymes :

    • Ole1p (fatty acid desaturase) : Inhibition reduces unsaturated fatty acid synthesis in yeast .

    • Erg25p (sterol biosynthesis) : Disruption alters sterol profiles .

Metabolic ImpactMechanismSource
Reduced UFA/SFA ratioCo²⁺ inhibits Ole1p
Altered sterol levelsCo²⁺ inhibits Erg25p

Environmental Fate

  • Persistence :

    • Low water solubility and hydrolysis resistance result in environmental persistence .

  • Ecotoxicity :

    • ECOSAR modeling predicts minimal aquatic toxicity at saturation due to low bioavailability .

OrganismLC₅₀ (mg/L)Source
Daphnia magna>1000
Rainbow trout>1000

Scientific Research Applications

Chemical Properties and Structure

Cobalt oleate is represented by the formula Co C18H33O2)2\text{Co C}_{18}\text{H}_{33}\text{O}_2)_2 and is formed by the reaction of cobalt salts with oleic acid. It exhibits unique physicochemical properties that make it suitable for various applications.

Applications in Catalysis

1. Catalytic Agent in Organic Synthesis
Cobalt oleate serves as a catalyst in the production of oxo alcohols and other organic compounds. Its ability to facilitate reactions while being recoverable and recyclable enhances its appeal in sustainable chemistry practices. The compound participates in metathesis reactions that are essential for synthesizing complex organic molecules .

2. Polymerization Processes
Cobalt oleate is utilized as a catalyst in polymerization processes, especially in the production of polyolefins. It aids in controlling the molecular weight and distribution of polymers, thereby improving their mechanical properties .

Nanomaterial Synthesis

1. Stabilizing Agent for Nanoparticles
Cobalt oleate is frequently employed as a stabilizing agent for cobalt nanoparticles during synthesis. The presence of oleic acid helps to control the size and shape of nanoparticles, which is crucial for their performance in applications such as catalysis and magnetic materials .

2. Synthesis of Cobalt Ferrite Nanoparticles
Research has shown that varying the concentration of oleic acid during the synthesis of cobalt ferrite nanoparticles significantly influences their physicochemical properties. These nanoparticles have potential applications in magnetic storage devices and biomedical fields due to their magnetic properties .

Environmental Impact Studies

1. Toxicity Assessments
Cobalt oleate's dissociation products (cobalt ions and oleic acid) have been studied for their environmental toxicity. Research indicates that cobalt ions can be toxic to aquatic life, necessitating careful assessment when considering its use in industrial applications .

2. Biodegradability Studies
The degradation behavior of oleic acid, a component of cobalt oleate, has been evaluated to understand its environmental fate. Studies suggest that while cobalt oleate itself may not readily degrade, its components can undergo photodegradation, impacting its long-term environmental effects .

Case Study 1: Cobalt Oleate in Nanoparticle Synthesis

A study published on the effect of oleic acid concentration on cobalt ferrite nanoparticles demonstrated that optimizing oleic acid levels resulted in enhanced stability and magnetic properties of the nanoparticles. This optimization is crucial for applications in data storage technologies .

Case Study 2: Environmental Toxicity Assessment

Research conducted under the HPV (High Production Volume) program assessed the toxicity of cobalt oleate's dissociation products. Findings indicated moderate toxicity levels to aquatic organisms, emphasizing the need for regulatory measures when using this compound in industrial applications .

Mechanism of Action

The mechanism by which cobalt oleate exerts its effects involves the interaction of the cobalt center with various molecular targets. In catalysis, cobalt acts as a central metal in catalytic cycles, facilitating the transformation of substrates into products. In biological applications, cobalt nanoparticles interact with cellular components, leading to imaging contrast or therapeutic effects. The molecular pathways involved include the activation of specific enzymes and the generation of reactive oxygen species .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cobalt oleate shares functional similarities with other metal oleates but differs in physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Structural and Chemical Properties

Compound Molecular Formula Coordination Geometry Key Properties
Cobalt oleate Co(C₁₈H₃₃O₂)₂ Octahedral Forms spherical CoO nanoparticles (130–350 nm); stabilizes colloids via Co–O bonds .
Copper oleate Cu(C₁₈H₃₃O₂)₂ Square planar Acts as an anti-rotting agent; forms stable complexes with Cu²⁺ .
Sodium oleate NaC₁₈H₃₃O₂ Ionic Surfactant; hydrolyzes in water to form soap micelles .
Lead oleate Pb(C₁₈H₃₃O₂)₂ Tetrahedral Used as a lubricant additive; toxic due to Pb²⁺ .

Thermal and Magnetic Behavior

  • Cobalt oleate decomposes at ~300°C to form Co₃O₄, with magnetic susceptibility influenced by oleic acid concentration. Higher concentrations reduce particle size, leading to blue shifts in UV-Vis spectra .
  • Copper oleate decomposes at lower temperatures (~200°C), forming CuO with paramagnetic behavior .

Key Research Findings

Nanoparticle Synthesis: Cobalt oleate-derived CoO nanoparticles exhibit narrow size distributions (350 ± 20 nm) compared to other precursors like cobalt acetylacetonate . Oleic acid concentration directly impacts crystallite size; 2 M oleic acid yields 15 nm CoFe₂O₄ nanoparticles with enhanced magnetic properties .

Surface Interaction :

  • Oleic acid forms covalent bonds with cobalt, improving colloidal stability. This interaction is stronger than with sodium or lead oleates, which rely on ionic or van der Waals forces .

Industrial Performance :

  • Cobalt oleate outperforms manganese and lead oleates as paint driers due to faster oxidative cross-linking .

Biological Activity

Oleic acid, a monounsaturated fatty acid, and cobalt salts, particularly oleic acid cobalt salt, exhibit a variety of biological activities that have garnered scientific interest. This article delves into the biological properties of oleic acid cobalt salt, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Composition and Properties

Oleic acid cobalt salt (C36H66CoO4) is formed by the combination of oleic acid and cobalt ions. Oleic acid is known for its role in various biological processes, including cellular signaling and membrane integrity. Cobalt, as a metal ion, serves as a cofactor for several enzymes involved in metabolic pathways, enhancing its biological relevance.

  • Enzyme Activation : Cobalt ions are essential for the activity of certain enzymes, such as those involved in vitamin B12 metabolism. This activation can influence various metabolic processes in the body.
  • Antimicrobial Properties : Research has indicated that oleic acid exhibits antimicrobial activity against various pathogens. The presence of cobalt may enhance this effect due to its own antimicrobial properties .
  • Cell Membrane Interaction : Oleic acid can integrate into cell membranes, affecting their fluidity and permeability. This interaction can modulate the function of membrane-bound proteins and influence cellular signaling pathways .

Antioxidant Effects

Oleic acid has been shown to reduce oxidative stress by stabilizing lipid membranes and preventing lipid peroxidation. Studies indicate that diets enriched with oleic acid lead to reduced susceptibility of low-density lipoproteins (LDL) to oxidation, thereby protecting against cardiovascular diseases .

Immune Modulation

Research involving oleic acid-loaded nanosomes has demonstrated enhanced expression of immune-related genes such as beta-defensin-4 (BD-4). This suggests that oleic acid can play a role in boosting the immune response through epigenetic mechanisms .

Antifungal Activity

Oleic acid exhibits antifungal properties against various pathogenic fungi. In experimental studies, oleic acid and its derivatives showed significant inhibition rates against fungi like Fusarium solani and Sclerotium rolfsii, making it a candidate for antifungal treatments .

Case Studies

  • Dietary Impact on Cholesterol : A study involving subjects on oleate-enriched diets revealed significant alterations in plasma LDL and HDL composition, leading to reduced oxidation susceptibility. This study highlighted the protective cardiovascular effects of oleic acid .
  • Nanotechnology Applications : Research on oleic acid-loaded nanosomes indicated that these formulations could enhance the delivery of therapeutic agents while modulating immune responses effectively. The study demonstrated significant upregulation of BD-4 gene expression in dermal cells following treatment with these nanosomes .

Research Findings

Study FocusKey Findings
Antioxidant ActivityOleate-enriched diets reduced LDL oxidation susceptibility
Immune ResponseOleic acid nanosomes significantly upregulated BD-4 gene expression
Antifungal EfficacyOleic acid inhibited growth of several pathogenic fungi
Enzyme ActivationCobalt ions enhance enzyme activity related to metabolic processes

Q & A

Basic: What experimental methods are recommended for synthesizing cobalt oleate with controlled stoichiometry?

Cobalt oleate can be synthesized via co-precipitation or solvothermal methods. A standard protocol involves dissolving cobalt salts (e.g., CoCl₂) in deionized water and adding oleic acid under controlled pH (≤7.0) and temperature (room temperature or elevated, depending on the target particle size). Stirring for 30–60 minutes ensures ligand binding. For reproducibility, maintain strict pH control using buffers and monitor reaction kinetics with UV-Vis spectroscopy .

Basic: Which characterization techniques are critical for confirming cobalt oleate’s structural and chemical properties?

Use a multi-technique approach:

  • XRD : Identifies crystallinity and phase purity (e.g., cubic spinel structure, lattice parameter 8.32 Å) .
  • FTIR : Confirms oleate binding via peaks at 570 cm⁻¹ (metal-oxygen stretching) and 2920 cm⁻¹ (C-H asymmetric stretching) .
  • SEM/TEM : Quantifies particle morphology and size distribution (e.g., 45–70 nm for coated nanoparticles) .
  • TGA/DTA : Evaluates thermal stability and ligand decomposition profiles .

Advanced: How does oleic acid concentration influence the optical, magnetic, and structural properties of cobalt-based nanomaterials?

Increasing oleic acid concentration during synthesis:

  • Reduces particle size due to stronger capping effects (e.g., 45 nm at 0.1 M vs. 70 nm at 0.05 M) .
  • Shifts UV-Vis absorption edges toward shorter wavelengths (blue shift), indicating quantum confinement .
  • Modulates magnetic susceptibility : Higher oleic acid concentrations reduce dipolar interactions, lowering saturation magnetization in CoFe₂O₄ nanoparticles .

Advanced: How can researchers resolve contradictions in reported magnetic properties of cobalt oleate-coated nanoparticles?

Discrepancies often arise from synthesis variables (pH, temperature, ligand ratio). To address this:

  • Standardize synthesis protocols (e.g., fix pH at 7.0 and temperature at 25°C) .
  • Use VSM to correlate magnetic hysteresis loops with particle size and crystallinity .
  • Compare data across multiple batches and characterize post-synthesis oxidation (e.g., via XPS) to rule out surface oxidation artifacts .

Basic: What role do pH and temperature play in cobalt oleate synthesis?

  • pH ≤7.0 : Prevents hydroxide precipitation and ensures oleate anion (C₁₇H₃₃COO⁻) binds to Co²⁺ .
  • Temperature : Higher temperatures (e.g., 180°C in solvothermal synthesis) increase crystallinity but may enlarge particles due to Ostwald ripening .

Advanced: What mechanistic insights can FTIR spectroscopy provide about cobalt-oleate binding modes?

FTIR peaks at 1530 cm⁻¹ (asymmetric COO⁻ stretch) and 1450 cm⁻¹ (symmetric COO⁻ stretch) indicate bidentate or bridging coordination. Absence of a free carboxylic acid peak (~1700 cm⁻¹) confirms complete ligand binding .

Advanced: How can oleic acid be optimized to produce specific cobalt nanostructures (e.g., wires, discs)?

  • Morphology control : Use mixed surfactant systems (e.g., oleic acid + trioctylphosphine) to stabilize high-energy crystal facets.
  • Magnetic field-assisted synthesis : Align nanoparticles into rice grain-like structures during solvent evaporation .

Advanced: What challenges arise in reproducing cobalt oleate synthesis protocols across laboratories?

Key variables include:

  • Water content : Trace H₂O in solvents can hydrolyze cobalt salts prematurely.
  • Stirring rate : Inhomogeneous mixing leads to polydisperse particles .
  • Aging time : Extended aging (>24 hours) may cause aggregation. Document all parameters in supplemental materials .

Advanced: How do thermal analysis (TGA/DTA) data inform the stability of cobalt oleate in applications?

TGA shows weight loss at 200–300°C (ligand decomposition) and 500°C (oxide formation). DTA exothermic peaks correlate with phase transitions. For biomedical applications, ensure stability below 100°C to avoid in vivo degradation .

Advanced: Why do particle size measurements differ between SEM and XRD techniques?

  • SEM : Measures physical dimensions, including amorphous surface layers.
  • XRD (Scherrer equation) : Estimates crystalline core size. Discrepancies >10% suggest surface oxidation or incomplete crystallinity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Oleic acid, cobalt salt
Reactant of Route 2
Oleic acid, cobalt salt

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